molecular formula C22H21N3O3 B11243058 2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11243058
M. Wt: 375.4 g/mol
InChI Key: XBABXSUWKWVTPS-UHFFFAOYSA-N
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Description

2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features an indole core, a cyano group, and a benzodioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic reactions. The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts. The benzodioxepin moiety is synthesized through a cyclization reaction involving appropriate dihydroxy and methylene precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indoxyl derivatives.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The benzodioxepin moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyano group can participate in hydrogen bonding, affecting the compound’s binding affinity. The benzodioxepin moiety can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide: Similar structure but lacks the cyano group.

    2-(3-cyano-1H-indol-1-yl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide: Similar structure but lacks the methyl group on the benzodioxepin moiety.

Uniqueness

2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to the presence of both the cyano group and the methyl-substituted benzodioxepin moiety. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-(3-cyanoindol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

InChI

InChI=1S/C22H21N3O3/c1-15-9-20-21(28-8-4-7-27-20)10-16(15)12-24-22(26)14-25-13-17(11-23)18-5-2-3-6-19(18)25/h2-3,5-6,9-10,13H,4,7-8,12,14H2,1H3,(H,24,26)

InChI Key

XBABXSUWKWVTPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C#N)OCCCO2

Origin of Product

United States

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